
6-(Triisobutylammonium)hexyl Methanethiosulfonate bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Triisobutylammonium)hexyl Methanethiosulfonate bromide typically involves the reaction of hexyl methanethiosulfonate with triisobutylamine in the presence of a brominating agent . The reaction conditions often include controlled temperature and pH to ensure the desired product formation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistent quality of the final product .
化学反应分析
Types of Reactions
6-(Triisobutylammonium)hexyl Methanethiosulfonate bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding thiol.
Substitution: It can participate in nucleophilic substitution reactions, where the methanethiosulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperature, pH, and solvent choice to optimize the reaction yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound .
科学研究应用
6-(Triisobutylammonium)hexyl Methanethiosulfonate bromide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and chemical analysis.
Biology: Employed in proteomics research to study protein interactions and modifications.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 6-(Triisobutylammonium)hexyl Methanethiosulfonate bromide involves its interaction with specific molecular targets, such as proteins and enzymes. The compound can modify the thiol groups of cysteine residues in proteins, leading to changes in protein structure and function. This modification can affect various cellular pathways and processes .
相似化合物的比较
Similar Compounds
- 6-(Triisobutylammonium)hexyl Methanethiosulfonate chloride
- 6-(Triisobutylammonium)hexyl Methanethiosulfonate iodide
- 6-(Triisobutylammonium)hexyl Methanethiosulfonate fluoride
Uniqueness
6-(Triisobutylammonium)hexyl Methanethiosulfonate bromide is unique due to its specific bromide counterion, which can influence its reactivity and solubility compared to other similar compounds. The triisobutylammonium group also provides steric hindrance, affecting the compound’s interaction with molecular targets .
属性
分子式 |
C19H42BrNO2S2 |
|---|---|
分子量 |
460.6 g/mol |
IUPAC 名称 |
tris(2-methylpropyl)-(6-methylsulfonylsulfanylhexyl)azanium;bromide |
InChI |
InChI=1S/C19H42NO2S2.BrH/c1-17(2)14-20(15-18(3)4,16-19(5)6)12-10-8-9-11-13-23-24(7,21)22;/h17-19H,8-16H2,1-7H3;1H/q+1;/p-1 |
InChI 键 |
HIFCNPRBJZTUGO-UHFFFAOYSA-M |
规范 SMILES |
CC(C)C[N+](CCCCCCSS(=O)(=O)C)(CC(C)C)CC(C)C.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-(3-Azetidinyl)phenyl]pyridine](/img/structure/B13715457.png)
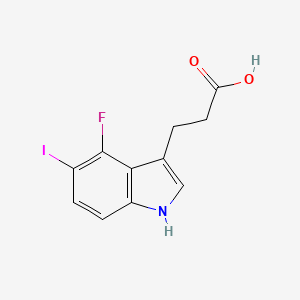
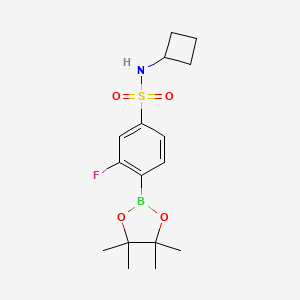
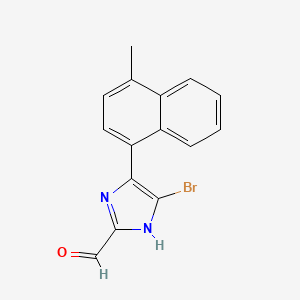
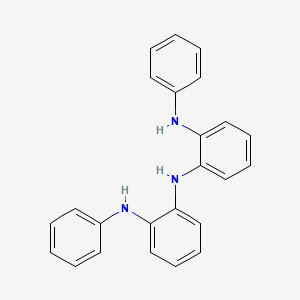
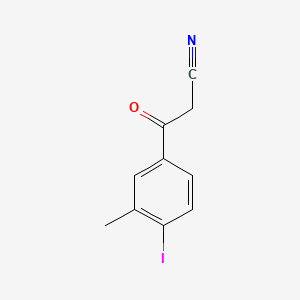
![Methyl 2-Amino-3-[3-(2-pyridyl)phenyl]propanoate](/img/structure/B13715513.png)

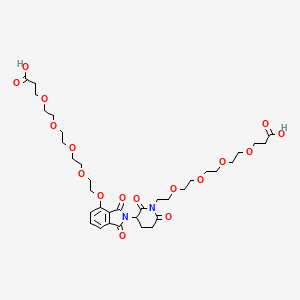
![6-Amino-9-[2-(4-fluorophenoxy)ethyl]-9H-purine](/img/structure/B13715522.png)
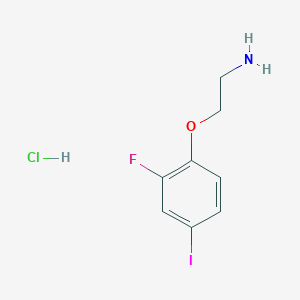
![3-(pyridin-2-yldisulfanyl)-N-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethyl]propanamide](/img/structure/B13715536.png)
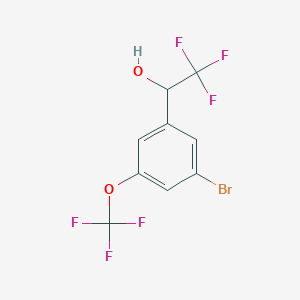
![3-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxymethyl]-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B13715547.png)
